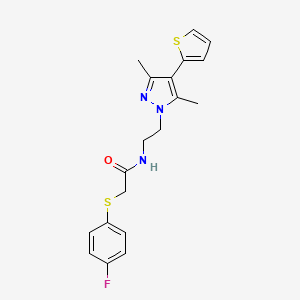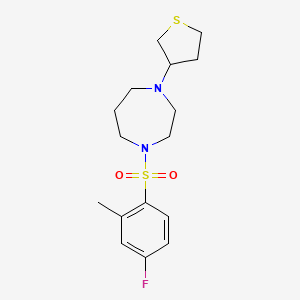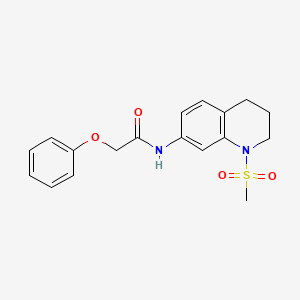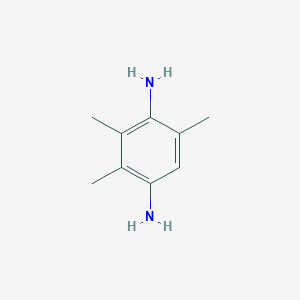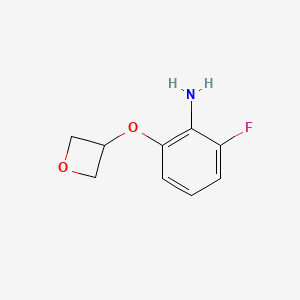
2-Fluoro-6-(oxetan-3-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(oxetan-3-yloxy)aniline is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 . It is intended for research use only.
Synthesis Analysis
The synthesis of oxetane derivatives, such as 2-Fluoro-6-(oxetan-3-yloxy)aniline, can be achieved through various methods. One common method involves the formation of an oxetane ring from an epoxide, which requires moderate heating due to the activation energy involved . The reaction proceeds via an SN2 transition structure and is sensitive to epoxide substitution .Molecular Structure Analysis
The molecular structure of 2-Fluoro-6-(oxetan-3-yloxy)aniline consists of a fluorine atom and an oxetane ring attached to an aniline group . The oxetane ring, a four-membered cyclic ether, contributes to the compound’s reactivity .Chemical Reactions Analysis
Oxetane derivatives, including 2-Fluoro-6-(oxetan-3-yloxy)aniline, exhibit a range of chemical reactions. For instance, they can undergo ring-opening reactions with trimethyloxosulfonium ylide . Additionally, they can be further manipulated to access a range of oxetane derivatives .Applications De Recherche Scientifique
Monodentate Transient Directing Group Assisted Ruthenium(II)-Catalyzed Direct ortho-C-H Imidation of Benzaldehydes : In a study by Wu et al. (2021), 2-Fluoro-5-(trifluoromethyl)aniline was used as a monodentate transient directing group (MonoTDG) to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This reaction facilitated the efficient synthesis of useful quinazoline and fused isoindolinone scaffolds, highlighting its potential in organic synthesis and pharmaceutical development (Wu et al., 2021).
Docking and Quantitative Structure–Activity Relationship Studies for Fluoro-Aniline Derivatives as c-Met Kinase Inhibitors : Caballero et al. (2011) conducted docking studies of various fluoro-aniline derivatives, including 2-fluoroanilines, to understand their role as c-Met kinase inhibitors. These studies helped analyze molecular features contributing to inhibitory activity and predicted biological activities using quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).
Theoretical Anharmonic Raman and Infrared Spectra with Vibrational Assignments for Fluoroaniline Isomers : Research by Wojciechowski et al. (2011) involved calculating the molecular structures, atomic charges, and theoretical anharmonic Raman and infrared spectra of fluoroaniline isomers. This study provides insights into the effect of fluorine substituent on aniline ring geometry and charge distribution, beneficial in spectroscopy and material science (Wojciechowski et al., 2011).
Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling : Dirksen and Dawson (2008) presented a chemoselective ligation approach using aniline catalysis to activate aromatic aldehydes, demonstrating efficient labeling of peptides and proteins. This method, involving p-fluorobenzylation, is significant for bioconjugate chemistry (Dirksen & Dawson, 2008).
Palladium-Catalyzed Arylation of Fluoroalkylamines : Brusoe and Hartwig (2015) reported the synthesis of fluorinated anilines through palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and chlorides. This process is crucial in developing anilines with unique steric and electronic properties, beneficial in medicinal chemistry and material science (Brusoe & Hartwig, 2015).
Propriétés
IUPAC Name |
2-fluoro-6-(oxetan-3-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYZENSRURIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(oxetan-3-yloxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
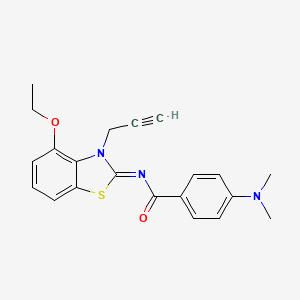
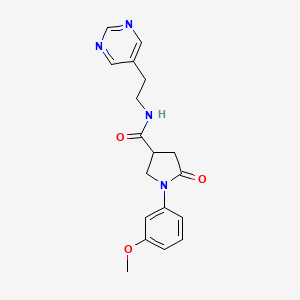
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)

![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)

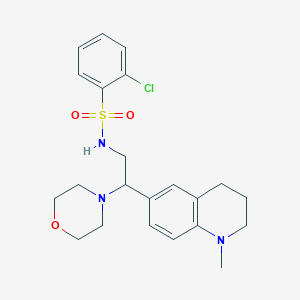
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2889374.png)
